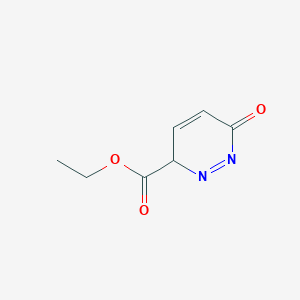

ethyl 6-oxo-3H-pyridazine-3-carboxylate

Beschreibung

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Organic Chemistry

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, represents a significant class of molecules in organic chemistry. researchgate.net As an isomer of pyrimidine (B1678525) and pyrazine (B50134), pyridazine's unique arrangement of nitrogen atoms imparts distinct physicochemical properties, including a high dipole moment and weak basicity. researchgate.net These characteristics make the pyridazine ring an attractive component in various chemical applications.

The pyridazine structure is a key building block in the synthesis of more complex fused heterocyclic systems and serves as a pharmacophore in numerous biologically active compounds. researchgate.netresearchgate.net While naturally occurring pyridazines are uncommon, their synthetic derivatives are prominent in both agrochemicals and pharmaceuticals. researchgate.net The versatility of the pyridazine nucleus allows for diverse functionalization, making it a valuable scaffold for developing new molecules with tailored properties in academic and industrial research. researchgate.net

Chemical Significance of the Pyridazine-3-carboxylate Core Structure in Academic Research

The pyridazine-3-carboxylate core, which incorporates a carboxylic acid or ester group at the 3-position of the pyridazine ring, is a particularly valuable scaffold in chemical research. This functional group provides a reactive handle for a wide range of chemical transformations, serving as a key intermediate in the synthesis of complex molecules. chemimpex.com

In medicinal chemistry, the pyridazine-3-carboxylate moiety is explored for its potential in developing novel therapeutic agents. For instance, derivatives such as diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been synthesized and investigated for their anti-inflammatory properties. nih.gov The ability of the carboxylate group to participate in hydrogen bonding and other non-covalent interactions makes it a critical feature for molecular recognition at biological targets. chemimpex.com Furthermore, this scaffold is utilized in the development of kinase inhibitors and other targeted therapies. researchgate.netgoogle.com Its utility also extends to materials science, where it can be incorporated into polymers to enhance thermal stability and chemical resistance. chemimpex.com

Contextualization of the 6-Oxo-3H-pyridazine Moiety within Heterocyclic Systems

The 6-oxo-3H-pyridazine, commonly known as a pyridazinone, represents a crucial substructure within the broader family of heterocyclic compounds. This moiety exists in tautomeric equilibrium with its 6-hydroxy-pyridazine form, though the oxo-form is generally more stable. The presence of the carbonyl group and the adjacent nitrogen atoms allows for diverse chemical reactivity and creates opportunities for specific molecular interactions, such as hydrogen bonding. nih.gov

The pyridazinone ring is often described as a "privileged scaffold" in medicinal chemistry due to its recurring presence in a wide array of pharmacologically active compounds. researchgate.net Its derivatives have been shown to possess a broad spectrum of biological activities. The incorporation of the 6-oxo moiety can modulate a molecule's physicochemical properties, including solubility and electronic distribution, which are critical for its behavior in biological systems. For example, research into diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogues has identified this core as a promising framework for targeting inflammatory pathways. nih.gov The synthesis of new pyrrolo[1,2-b]pyridazines has also utilized pyridazinone esters as key starting materials, highlighting the moiety's role as a versatile synthetic intermediate. nih.gov

Chemical Compound Data

Below are tables detailing the properties of the primary compound of interest and a related precursor.

Table 1: Properties of Ethyl 6-oxo-3H-pyridazine-3-carboxylate and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|

| Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate | C₇H₈N₂O₄ | 184.15 | Solid |

| 6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid | C₅H₄N₂O₃ | 140.10 | Solid |

| Pyridazine-3-carboxylic acid | C₅H₄N₂O₂ | 124.10 | Solid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-oxo-3H-pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRWGULQNGXMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C=CC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Oxo 3h Pyridazine 3 Carboxylate and Its Analogues

Cyclization Approaches to the Pyridazine (B1198779) Ring System

The formation of the pyridazinone core is a critical step in the synthesis of the target compound. Chemists have developed several reliable methods, primarily involving condensation and cyclization reactions.

Hydrazine (B178648) and Hydrazone Condensation Reactions with Carbonyl Precursors

A foundational and widely employed method for constructing the pyridazine ring involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. liberty.educhemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring. The general mechanism involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by cyclization and dehydration to form the heterocyclic ring.

Alternatively, the reaction can proceed via the pre-formation of a hydrazone. researchgate.netnih.gov For instance, the reaction of a keto-ester or a keto-acid with hydrazine first forms a hydrazone at one carbonyl group. Subsequent intramolecular cyclization, involving the remaining carbonyl function, yields the pyridazinone ring. The choice of reactants and conditions can influence the regioselectivity of the cyclization, particularly with unsymmetrical dicarbonyl precursors. For example, studies on the cyclization of β-chlorovinyl thiohydrazones have shown that the reaction can proceed via a 6π-electrocyclization of a 2,3-diazatriene intermediate. researchgate.net

Table 1: Examples of Pyridazine Synthesis via Hydrazine Condensation

| Starting Material (Carbonyl Precursor) | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,4-Diketone | Hydrazine | Dihydropyridazine | chemtube3d.com |

| 1,2-Diacylcyclopentadienes (Fulvenes) | Hydrazine Hydrate (B1144303) | 5,6-Fused Ring Pyridazine | liberty.edu |

| 2-Ethoxycarbonylimino-3-arylhydrazono-indolines | Heat (Thermal Cyclization) | 2-Aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles | chempap.org |

One-Pot Multicomponent Reaction Strategies for Pyridazinone Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like pyridazinones from simple starting materials in a single synthetic operation. researchgate.netbeilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyridazine and pyridazinone derivatives.

A notable example is the three-component reaction of an arylglyoxal, a β-ketoester such as ethyl butyrylacetate, and hydrazine hydrate. semanticscholar.orgresearchgate.net This reaction, often performed in an aqueous medium, proceeds regioselectively to afford highly functionalized pyridazine carboxylates in good yields. semanticscholar.orgresearchgate.netgrowingscience.com The proposed mechanism involves the initial condensation of the β-ketoester with hydrazine to form a hydrazone, followed by reaction with the arylglyoxal and subsequent cyclization to build the pyridazine ring. researchgate.net Copper-catalyzed MCRs involving aldehydes, hydrazines, and alkynyl esters have also been reported, providing regioselective access to six-membered pyridazinones. nih.gov These methods highlight the power of MCRs in rapidly generating molecular diversity for creating libraries of pyridazinone-containing compounds. semanticscholar.org

Table 2: One-Pot Synthesis of Pyridazine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Arylglyoxal | Ethyl Butyrylacetate | Hydrazine Hydrate | Water | Ethyl 6-aryl-3-propylpyridazine-4-carboxylate | researchgate.net |

| Aldehyde | Hydrazine | Alkynylester | Copper(I) | Substituted Pyridazinone | nih.gov |

| Aromatic Aldehyde | 4-Hydroxycoumarin | 3-Aminopyrazole | Molecular Iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-one | rsc.org |

Functional Group Transformations and Derivatization Routes

Once the pyridazine or pyridazinone core is established, further modifications can be made to arrive at the specific structure of ethyl 6-oxo-3H-pyridazine-3-carboxylate. These transformations often involve standard organic reactions applied to the heterocyclic template.

Esterification of Pyridazine-3-carboxylic Acid Derivatives

A direct and common method to synthesize the target compound is through the esterification of its corresponding carboxylic acid, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. scbt.comsigmaaldrich.com This transformation is a standard procedure in organic synthesis. It is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions (Fischer esterification).

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to furnish the ethyl ester with high efficiency. Other modern coupling methods, such as using carbodiimides (e.g., DCC, EDC) with an activating agent like DMAP, can also be employed to facilitate the ester formation under milder conditions. The synthesis of various ester derivatives of pyridazine and related heterocycles is well-documented, underscoring the feasibility of this approach. mdpi.com

Synthesis via Halogenated Pyridazine Precursors and Subsequent Functionalization

Halogenated pyridazines serve as versatile intermediates for the synthesis of functionalized derivatives. A key precursor, methyl 6-chloropyridazine-3-carboxylate, can be synthesized from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and finally, chlorination. researchgate.net

Starting from a 6-chloropyridazine-3-carboxylate, the "oxo" group can be introduced via nucleophilic aromatic substitution (SNAr) of the chlorine atom. While direct substitution with hydroxide (B78521) can be challenging, hydrolysis under specific conditions or a two-step sequence involving substitution with an alkoxide (e.g., sodium methoxide) followed by acid-catalyzed cleavage of the resulting ether can yield the desired 6-oxo functionality. The ester group at the 3-position is often carried through the synthesis or can be introduced from a corresponding nitrile or carboxylic acid group after the main ring structure is in place.

Preparation from Keto Intermediates through Reduction and Esterification

The synthesis can also be approached through the modification of keto-functionalized precursors. For instance, a synthetic route might involve a pyridazine derivative bearing an additional keto group or a precursor that can be transformed into one. Reductive cyclization of precursors like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid can lead to the formation of lactams (cyclic amides), which are structurally analogous to the pyridazinone ring. mdpi.com

Regioselective Synthesis of Pyridazine-3-carboxylate Structures

The regioselective construction of the pyridazine-3-carboxylate framework is a critical aspect of the synthesis of this compound and its analogues. Various synthetic strategies have been developed to control the orientation of substituents on the pyridazine ring, ensuring the desired constitutional isomers are obtained. These methods often involve multi-component reactions or cyclization strategies where the regioselectivity is directed by the nature of the starting materials and reaction conditions.

One prominent and efficient approach is the one-pot, three-component reaction. For instance, the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates has been successfully achieved through a regioselective reaction of ethyl butyrylacetate with various arylglyoxals in the presence of hydrazine hydrate. researchgate.net This reaction, conducted in water at room temperature, proceeds with good yields, demonstrating a straightforward and environmentally benign route to polysubstituted pyridazines. researchgate.net The proposed mechanism for this transformation involves the initial formation of a hydrazone from the arylglyoxal and hydrazine, followed by condensation with ethyl butyrylacetate and subsequent cyclization to afford the pyridazine ring with a high degree of regiochemical control.

The following table summarizes the results of the one-pot synthesis of various ethyl 6-aryl-3-propylpyridazine-4-carboxylates:

| Aryl Group | Product | Yield (%) | Melting Point (°C) |

| Phenyl | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | 75 | 50-51 |

| 4-Bromophenyl | Ethyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylate | 88 | 66-68 |

| 4-Chlorophenyl | Ethyl 6-(4-chlorophenyl)-3-propylpyridazine-4-carboxylate | 85 | 64-65 |

| 4-Methylphenyl | Ethyl 6-(4-methylphenyl)-3-propylpyridazine-4-carboxylate | 82 | 89-90 |

| 4-Nitrophenyl | Ethyl 6-(4-nitrophenyl)-3-propylpyridazine-4-carboxylate | 90 | 118 |

| 4-Fluorophenyl | Ethyl 6-(4-fluorophenyl)-3-propylpyridazine-4-carboxylate | 80 | Not Specified |

Data sourced from a study on the one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net

Another significant regioselective method is the inverse-electron-demand Diels-Alder reaction. This approach has been utilized to synthesize trisubstituted pyridazines from tetrazines and alkynyl sulfides. rsc.org The reaction proceeds with subsequent denitrogenation, and the sulfur substituents can be further transformed, allowing for the synthesis of a variety of pyridazines without the formation of regioisomers. rsc.org Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers also provide a route to functionalized pyridazines with high regiocontrol. organic-chemistry.org

Furthermore, cyclization reactions of appropriately substituted precursors are a cornerstone in the regioselective synthesis of pyridazines. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can afford 1,6-dihydropyridazines and pyridazines with good yields and remarkable regioselectivity. organic-chemistry.org The choice of solvent can influence the final product, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines and acetic acid leading directly to pyridazines. organic-chemistry.org

The synthesis of pyridazin-3-one derivatives, which are structurally related to this compound, often employs a one-pot multistep reaction. This can involve the reaction of a para-substituted acetophenone (B1666503) with glyoxalic acid, followed by ring closure with hydrazine hydrate to form the pyridazinone core. nih.gov Subsequent N-alkylation can then be performed to introduce further diversity. nih.gov

These methodologies highlight the importance of regiochemical control in the synthesis of pyridazine-3-carboxylate structures and their analogues, providing pathways to specific isomers that are crucial for their intended applications.

Chemical Reactivity and Transformation Pathways of Ethyl 6 Oxo 3h Pyridazine 3 Carboxylate

Reactions Involving the Pyridazine (B1198779) Ring System

The pyridazine core of ethyl 6-oxo-3H-pyridazine-3-carboxylate is a key locus of reactivity, susceptible to various transformations that enable the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions on Substituted Analogues

While direct nucleophilic substitution on the unsubstituted pyridazine ring of the title compound is not extensively documented, the reactivity of halogenated pyridazine analogues provides significant insight into the potential for such transformations. The presence of leaving groups, such as halogens, on the pyridazine ring dramatically enhances its susceptibility to nucleophilic attack.

For instance, studies on 4,6-dichloropyridazine-3-carboxylate have shown that regioselective nucleophilic substitution can be achieved. The 4-position is preferentially attacked by nucleophiles like t-butyl ethyl malonate. mdpi.com This selectivity is attributed to the electronic effects of the substituents on the pyridazine ring. Similarly, the treatment of 4-chloro-6-phenylpyrimidine (B189524) with potassium amide in liquid ammonia (B1221849) results in the formation of 4-amino-6-phenylpyrimidine, demonstrating the feasibility of nucleophilic substitution on a related diazine system. wur.nl The general reactivity of halogenated azaaromatics with nucleophiles is a well-established area of study, with the outcome often depending on the specific substrate and reaction conditions. wur.nl

Table 1: Examples of Nucleophilic Substitution on Pyridazine Analogues

| Starting Material | Nucleophile | Product | Reference |

| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Ethyl 4-(2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl)-6-chloropyridazine-3-carboxylate | mdpi.com |

| 4-Chloro-6-phenylpyrimidine | Potassium amide | 4-Amino-6-phenylpyrimidine | wur.nl |

| 3-Bromocinnoline-4-one | Copper cyanide | 4-Oxo-3-cinnolinecarbonitrile | mdpi.com |

| 4-Chloro-3-cyanocinnoline | Acetylacetone | 3-(1-Acetyl-2-oxopropyl)-4-chlorocinnoline | mdpi.com |

Cycloaddition and Annulation Strategies with the Pyridazine Core

The pyridazine ring system can participate in cycloaddition and annulation reactions to form fused heterocyclic systems. These reactions are powerful tools for the synthesis of complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

One common strategy involves the [3+2] cycloaddition of pyridazinium ylides with various dipolarophiles. nih.gov For example, pyridazinium ylides generated in situ can react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov These reactions often proceed with high regioselectivity. nih.gov Microwave irradiation has been shown to accelerate these cycloadditions and improve yields. nih.gov

Annulation reactions, such as the [3+3] annulation, have also been employed to construct pyridazine-containing systems. nih.gov These methods offer a route to diverse functionalized pyridazine esters in moderate yields and with complete regioselectivity under mild conditions. nih.gov

Transformations of the Ester and Carbonyl Moieties

The ester and carbonyl functional groups on this compound provide additional handles for chemical modification, allowing for a wide range of transformations.

Reduction of the Carbonyl Group

The carbonyl group of the pyridazine ring can be reduced to a hydroxyl group. Common reducing agents for carbonyl reductions include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent can influence the outcome, especially in the presence of other reducible functional groups like the ester. For instance, lithium aluminum hydride is a powerful reducing agent capable of reducing both esters and carboxylic acids to alcohols. wikipedia.org In contrast, sodium borohydride is a milder agent and may offer more selective reduction of the ketone in the presence of the ester under controlled conditions. wikipedia.org

Hydrolysis of the Ester Bond to the Carboxylic Acid

The ethyl ester group of the title compound can be hydrolyzed to the corresponding carboxylic acid, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, under either acidic or basic conditions. scbt.comresearchgate.net This transformation is a fundamental reaction in organic synthesis, often employed to increase water solubility or to provide a functional group for further reactions, such as amide bond formation. researchgate.net For example, the partial hydrolysis of an ester has been observed as a side reaction during the reduction of a related quinoline (B57606) derivative under acidic conditions. researchgate.netresearchgate.net

Table 2: Hydrolysis of this compound

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | Acid or Base | 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | scbt.com |

| Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Tin, 3N HCl, reflux | 7,8-Diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | researchgate.netresearchgate.net |

Interconversion and Transesterification Reactions

The ester group can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically an acid or a base. This reaction allows for the conversion of the ethyl ester to other alkyl esters, which can be useful for modifying the physical properties of the molecule or for introducing specific functionalities. For instance, the methyl ester analogue, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, is also a known compound. bldpharm.com While specific studies on the transesterification of this compound are not prevalent, the general principles of ester interconversion are well-established in organic chemistry.

Alkylation and Cross-Coupling Reactions of Pyridazine-3-carboxylates

The pyridazinone ring in this compound possesses two nitrogen atoms, both of which are potential sites for alkylation. The outcome of these reactions—N-alkylation versus O-alkylation—is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent system employed. Furthermore, the pyridazine ring can be functionalized through various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Alkylation Reactions

The alkylation of pyridazin-3(2H)-one systems can occur at either the N2-position or the exocyclic oxygen, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this transformation is a critical aspect of its synthetic utility. Studies on analogous 2-pyridone systems have shown that the choice of base and alkylating agent can direct the reaction towards either N- or O-alkylation. For instance, the use of a sodium salt in DMF typically favors N-alkylation, whereas a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.govsciforum.net The Mitsunobu reaction, another method for alkylation, has been reported to yield mixtures of N- and O-alkylated products, with a preference for O-alkylation in some cases due to the hard nature of the intermediate alkoxyphosphonium cations. wiley-vch.de

In the context of pyridazinones, regioselective N-alkylation is often desired and can be achieved under specific conditions. For example, the N-alkylation of 6-substituted pyridazin-3(2H)-ones with various alkyl halides can be performed with high regioselectivity. The reaction conditions, such as the use of a suitable base and solvent, play a pivotal role in directing the alkyl group to the desired nitrogen atom.

Table 1: Alkylation of Pyridazinone Derivatives

| Entry | Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |

| 1 | 6-p-tolyl-4,5-dihydropyridazin-3(2H)-one | Ethyl bromoacetate | K₂CO₃ | DMF/Acetone | N-alkylated product | N/A | N/A |

| 2 | 2-Pyridone | Benzyl halides | Various | Various | N-alkylation favored (>5:1) | N/A | researchgate.net |

| 3 | 2-Pyridone | Primary alkyl halides | Various | Various | N-alkylation favored (>6:1) | N/A | researchgate.net |

| 4 | 1,2,3,4-tetrahydrobenzo[c] nih.govmdpi.comnaphthyrin-5(6H)-one | Phenylalkylbromide | N/A | N/A | Exclusive O-alkylation | N/A | nih.gov |

Note: "N/A" indicates that the specific data was not available in the cited sources.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for constructing complex molecular architectures. For pyridazine-3-carboxylates, these reactions typically involve the coupling of a halo-pyridazine derivative with a suitable partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. A key precursor for the Suzuki-Miyaura coupling of this compound would be its corresponding halogenated derivative, for instance, ethyl 6-chloro-pyridazine-3-carboxylate. Research on similar systems, such as 3-bromo-6-(thiophen-2-yl)pyridazine, has demonstrated the feasibility of this approach. In a study, this bromo-pyridazine was coupled with various (hetero)aryl-boronic acids using a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, in a solvent mixture of DME and ethanol (B145695). nih.gov Although the yields were modest (14-28%), this demonstrates the potential for functionalizing the pyridazine-3-carboxylate core at different positions. nih.gov

Table 2: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 4-cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M) | DME/Ethanol | 3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 28 | nih.gov |

| 2 | 4-nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M) | DME/Ethanol | 3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine | 25 | nih.gov |

| 3 | 3-furanylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M) | DME/Ethanol | 3-(3-furanyl)-6-(thiophen-2-yl)pyridazine | 14 | nih.gov |

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, coupling aryl halides with amines. nih.govrsc.org This would be a key transformation to introduce diverse amino substituents onto the pyridazine-3-carboxylate scaffold, starting from a halogenated precursor. The choice of palladium catalyst and ligand is crucial for the success of these reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This provides a route to vinyl-substituted pyridazine-3-carboxylates, further expanding the range of possible derivatives.

The successful application of these cross-coupling reactions hinges on the availability of suitable halogenated pyridazine-3-carboxylate precursors. The synthesis of compounds like methyl 6-chloropyridazine-3-carboxylate has been reported, providing a key intermediate for such transformations. researchgate.net

Theoretical and Computational Investigations of Ethyl 6 Oxo 3h Pyridazine 3 Carboxylate Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For ethyl 6-oxo-3H-pyridazine-3-carboxylate analogues, these calculations have been instrumental in elucidating their electronic structure, stability of different forms, and conformational preferences.

Density Functional Theory (DFT) Studies on Electronic Structure and Tautomeric Forms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridazine (B1198779) derivatives to understand their reactivity and stability. researchgate.net

DFT studies have been crucial in determining the most stable tautomeric forms of pyridazinone derivatives. The pyridazinone ring can exist in several tautomeric forms, and understanding their relative stabilities is key to predicting their chemical behavior and biological interactions. Calculations help in identifying the predominant tautomer under different conditions.

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests that the molecule is more reactive. These calculations provide insights into how substituents on the pyridazinone core can modulate the electronic properties and, consequently, the biological activity of the analogues. researchgate.net

Studies on related heterocyclic systems, such as pyridine (B92270) derivatives, have also benefited from DFT calculations to explore their oxidation reactions and mechanistic pathways, which can be relevant for understanding the metabolic fate of pyridazinone-based compounds. nih.govnih.gov

Conformational Analysis and Rotational Energy Barriers

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound analogues involves identifying the stable conformers and the energy barriers for rotation around key single bonds. youtube.com

The rotation around the N-N bond in pyridazinone derivatives can be a high-energy process. rsc.org Computational methods like DFT are employed to calculate these rotational energy barriers. rsc.orgmdpi.com A high rotational barrier can lead to the existence of stable atropisomers, which are stereoisomers arising from hindered rotation. mdpi.com The stability of these isomers is crucial as they may exhibit different biological activities.

For analogues with flexible side chains, conformational analysis helps in understanding how the molecule can adapt its shape to fit into a protein's binding site. The energy difference between various conformers and the heights of the rotational barriers determine the conformational landscape available to the molecule under physiological conditions. msu.edu This information is vital for rational drug design, as it allows for the design of molecules with a preferred conformation for optimal target binding.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how pyridazinone derivatives interact with their protein targets.

Prediction of Binding Affinity and Specific Interaction Sites

Molecular docking simulations are used to predict the binding mode and affinity of this compound analogues to their target proteins. nih.gov These simulations place the ligand into the binding site of the protein in various orientations and conformations and score them based on a scoring function that estimates the binding free energy.

The results of docking studies reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. youtube.com For example, studies on pyridazinone derivatives targeting enzymes like phosphodiesterase type 4 (PDE4) have shown key hydrogen bonding interactions with specific glutamine residues and van der Waals interactions within the active site. nih.gov The prediction of these interaction sites is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Docking studies can also help in identifying which parts of the molecule are most important for binding. For instance, the analysis might show that the pyridazinone core is essential for anchoring the molecule in the binding pocket, while substituents can be modified to improve affinity and selectivity. nih.govacs.org

| Compound/Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyridazinone-indole hybrid (4ba) | PDE4B | Not specified, but good complementarity | Gln615, Phe586, Phe618, Leu674, Lys677, Phe678 nih.gov |

| 1,2,3-Triazolyl-pyridine hybrid (3) | Aurora B kinase | -9.1 | Tyr156, Lys106, Leu83 acs.org |

| 1,2,3-Triazolyl-pyridine hybrid (4) | Aurora B kinase | -9.9 | Tyr156, Tyr151, Lys106, Leu83 acs.org |

| 1,2,3-Triazolyl-pyridine hybrid (11) | Aurora B kinase | -9.2 | Lys106, Leu83 acs.org |

| 1,2,3-Triazolyl-pyridine hybrid (13) | Aurora B kinase | -10.2 | Not specified acs.org |

Structure-Affinity Relationship (SAR) Derivation through Computational Modeling

Computational modeling plays a significant role in deriving Structure-Affinity Relationships (SAR). SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govnih.gov By docking a series of analogues into the target protein's active site, researchers can build models that correlate structural features with binding affinity. nih.gov

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the synthetic efforts towards more potent molecules. For example, if docking studies consistently show that a particular substituent at a specific position on the pyridazinone ring leads to a favorable interaction, this information can be used to prioritize the synthesis of analogues with similar substituents. mdpi.com

Computational SAR studies can also rationalize experimentally observed trends. For instance, if a particular modification leads to a loss of activity, docking can reveal that this is due to a steric clash or the loss of a key hydrogen bond. nih.gov This iterative process of computational prediction and experimental validation is a powerful tool in drug discovery. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the flexibility of the protein and the ligand, and the stability of their interactions.

For this compound analogues, MD simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the complex in a solvent environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates.

MD simulations also reveal the dynamic nature of the interactions between the ligand and the protein. For example, a hydrogen bond that appears stable in a static docking pose might be found to be transient in an MD simulation. This information is crucial for a more accurate understanding of the binding event. Furthermore, MD simulations can be used to study conformational changes in the protein upon ligand binding, which can be important for understanding the mechanism of allosteric modulation.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that delineates the close contact interactions between neighboring molecules. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The surface is typically colored using a normalized contact distance (d_norm), which is based on the distance from any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), as well as the van der Waals radii of the respective atoms. mdpi.com Red regions on the d_norm map indicate shorter contacts with negative d_norm values, signifying strong hydrogen bonds or other close interactions. White areas represent contacts around the van der Waals separation (d_norm equals zero), and blue regions indicate longer contacts (positive d_norm values). mdpi.com

In the study of analogues of this compound, such as other pyridazinone and related heterocyclic systems, Hirshfeld surface analysis and 2D fingerprint plots reveal the nature and relative importance of various non-covalent interactions that stabilize the crystal structure. For instance, in a structurally related thiazolo[3,2-a]pyrimidine derivative, the analysis of the 2D fingerprint plot provided a detailed breakdown of the significant intermolecular contacts. nih.gov

The major interactions and their contributions to the crystal packing for an analogue are summarized in the table below. This data is representative of the types of interactions that would be expected to govern the crystal structure of this compound and its derivatives.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 30.9 |

| Cl···H/H···Cl | 20.7 |

| C···H/H···C | 16.8 |

| O···H/H···O | 11.4 |

Non Clinical Biological Activities and Mechanistic Insights of Pyridazine 3 Carboxylate Derivatives

Antimicrobial Activity Investigations (In Vitro and Pre-clinical Models)

The pyridazine (B1198779) core is a key pharmacophore in the development of new antimicrobial agents. researchgate.net Various derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens, with some also showing promise in disrupting microbial communities known as biofilms. nih.govresearchgate.netacs.org

Pyridazine-3-carboxylate derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, a series of N-alkylated pyridine-based salts were assessed for their efficacy, with one compound showing a 56 ± 0.5% inhibition against Staphylococcus aureus and 55 ± 0.5% against Escherichia coli at a concentration of 100 μg/mL. nih.gov In another study, synthesized pyridazine derivatives were tested for antibacterial activity, where one compound exhibited notable efficacy against E. coli, superior to the standard drug ofloxacin. ajol.info

Similarly, the synthesis of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, derived from a 3-carboxylic acid derivative, yielded compounds that were screened for antimicrobial activity against several microorganisms. researchgate.net The results from various studies highlight that the antibacterial potency can be significantly influenced by the nature and position of substituents on the pyridazine ring system. researchgate.net

Table 1: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound/Derivative | Target Organism | Activity/Efficacy | Reference |

|---|---|---|---|

| N-alkylated pyridine (B92270) salt (66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| N-alkylated pyridine salt (66) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| Phthalazine (B143731) derivative (6c) | Escherichia coli | Higher activity than ofloxacin | ajol.info |

The exploration of pyridazine derivatives extends to their potential as antifungal agents. nih.gov Studies have shown that certain structural modifications to the pyridazine scaffold can lead to significant activity against fungal pathogens. For example, nicotinic acid benzylidene hydrazide derivatives containing nitro and dimethoxy substituents were found to be highly active against Candida albicans and Aspergillus niger, with some showing efficacy comparable to the standard drug fluconazole. nih.gov Fused heterocyclic systems incorporating the pyridazine ring, such as isoxazolo[4,5-d]-1,2,4-triazolopyridazines, have also demonstrated significant antifungal activity in preliminary screenings. researchgate.net

Bacterial biofilms present a significant challenge due to their inherent resistance to conventional antibiotics. mdpi.com Metal complexes of pyridazine derivatives are being investigated as a strategy to overcome this. nih.gov Ruthenium(II) and Ruthenium(III) complexes with pyridazine-3-carboxylic acid have been synthesized and shown to effectively inhibit the formation of Pseudomonas aeruginosa PAO1 biofilms. nih.gov Both tested ruthenium complexes demonstrated better anti-biofilm activity than the free pyridazine-3-carboxylic acid ligand. nih.gov These complexes were also found to suppress the production of pyoverdine, a key virulence factor in P. aeruginosa, indicating a reduction in the strain's virulence. nih.gov The mechanism involves the metal complex interfering with processes essential for biofilm maturation and stability. nih.govnih.gov

Antioxidant Properties and Related Mechanisms

Several pyridazine derivatives have been identified as potent antioxidants. A study involving pyridazine-5-carbonitrile and phthalazine derivatives evaluated their antioxidant capacity using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. ajol.info The results indicated that compounds possessing an oxo group and a carboxylate group were particularly effective. ajol.info Specifically, certain phthalazine derivatives (6f and 6a) and a pyridazine-5-carbonitrile derivative (3c) displayed significant antioxidant activity, with IC50 values of 12.68 μg/mL, 14.23 μg/mL, and 14.34 μg/mL, respectively, which are comparable to the standard antioxidant, ascorbic acid (IC50 = 12.45 μg/mL). ajol.info These findings suggest that such compounds could be valuable as lead structures for developing new antioxidants. ajol.info

Table 2: Antioxidant Activity of Pyridazine Derivatives

| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) | Reference |

|---|---|---|---|

| Phthalazine derivative (6f) | 12.68 | 12.45 | ajol.info |

| Phthalazine derivative (6a) | 14.23 | 12.45 | ajol.info |

| Pyridazine-5-carbonitrile (3c) | 14.34 | 12.45 | ajol.info |

Enzyme Inhibition Studies (e.g., Cyclin-Dependent Kinases, Phosphodiesterases)

Pyridazine-3-carboxylate derivatives have been explored as inhibitors of various enzymes critical to cellular processes, demonstrating their therapeutic potential.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov A novel class of 3,6-disubstituted pyridazines has been identified as potent inhibitors of CDK2. nih.gov One derivative, compound 11m, which features two morpholine (B109124) moieties, exhibited remarkable CDK2 inhibitory activity with an IC50 value of 20.1 ± 0.82 nM. nih.gov Other derivatives in the same series also showed good inhibitory action against CDK2, with IC50 values ranging from 43.8 to 151 nM. nih.gov Molecular docking studies suggest these compounds bind effectively within the active site of the CDK2 enzyme. nih.gov

Phosphodiesterases (PDEs): PDEs are enzymes that regulate intracellular signaling pathways. Milrinone, a 2-oxopyridine (B1149257) derivative, is a known PDE3 inhibitor. nih.gov Inspired by this, novel 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, which are structurally related to pyridazine derivatives, were synthesized and evaluated for PDE3A inhibitory effects. nih.gov The study highlighted the importance of steric factors and the positioning of substituents for activity, with an ortho-ethoxy group on a phenyl ring leading to non-coplanarity that appeared to permit optimal interaction with the PDE3A binding site. nih.gov

Other Enzymes: 3-Hydrazinopyridazine derivatives have been studied as inhibitors of pyridoxal-phosphate dependent enzymes, such as aromatic amino acid decarboxylase and aspartate aminotransferases. nih.gov Compounds with a free hydrazino group were found to be strong inhibitors in vitro. nih.gov

Table 3: Enzyme Inhibition by Pyridazine Derivatives

| Derivative Class | Target Enzyme | Key Finding (IC50) | Reference |

|---|---|---|---|

| 3,6-Disubstituted Pyridazine (11m) | CDK2 | 20.1 ± 0.82 nM | nih.gov |

| 3,6-Disubstituted Pyridazine (11h) | CDK2 | 43.8 ± 1.79 nM | nih.gov |

| 3,6-Disubstituted Pyridazine (11l) | CDK2 | 55.6 ± 2.27 nM | nih.gov |

| 3,6-Disubstituted Pyridazine (11e) | CDK2 | 151 ± 6.16 nM | nih.gov |

Modulation of Receptor Systems (e.g., Glutamate (B1630785) Receptors)

Metabotropic glutamate (mGlu) receptors are crucial for modulating synaptic transmission in the central nervous system and are targets for various neurological disorders. nih.govnih.gov Pyridazine derivatives have emerged as potential modulators of these receptors.

Molecular docking studies on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives predicted a high degree of affinity for both group III metabotropic (mGlu8) and ionotropic (NMDA GluN2B) glutamate receptors. rrpharmacology.ru The binding energies for these compounds ranged from -5.0 to -8.7 kcal/mol for mGlu8 receptors and -8.7 to -11.6 kcal/mol for NMDA GluN2B receptors, which were comparable to or better than reference drugs. rrpharmacology.ru

Furthermore, isoxazolo[3,4-d]pyridazinones, which are structurally related to pyridazine-3-carboxylates, have been identified as selective positive allosteric modulators at mGluR Subtypes 2 and 4. nih.govresearchgate.net These findings underscore the potential of the pyridazine scaffold in the development of novel agents capable of modulating glutamate receptor activity, which could be beneficial for treating a range of central nervous system disorders. rrpharmacology.ruresearchgate.net

General Biological and Pharmacological Profiles in Pre-clinical Research

No specific pre-clinical research detailing the general biological and pharmacological profile of ethyl 6-oxo-3H-pyridazine-3-carboxylate could be identified. The vast body of literature on pyridazinone derivatives suggests a wide array of potential activities, but these have not been specifically demonstrated for this ester.

There is no available scientific literature or data from non-clinical models to support or refute the anti-inflammatory potential of this compound. While some pyridazinone derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX), specific studies on this compound are absent.

Information regarding the antihypertensive properties of this compound in non-clinical models is not present in the available scientific literature. Although the pyridazinone core is found in some antihypertensive agents, the specific activity of this ethyl carboxylate derivative has not been reported.

There are no published studies on the cardiotonic or cerebroprotective effects of this compound in non-clinical models. The general class of pyridazinones has been explored for various cardiovascular effects, but specific data for this compound is lacking.

No data from non-clinical models on the anticonvulsant activity of this compound could be found. While other pyridazine derivatives have been synthesized and tested for their effects on seizures, this specific compound has not been a subject of such investigations.

Plant Growth Regulating Effects

There is no information available in the scientific literature regarding any plant growth regulating effects of this compound.

Research Applications of Ethyl 6 Oxo 3h Pyridazine 3 Carboxylate and Its Analogues

Role as Lead Compounds in Non-Clinical Drug Discovery and Development

The pyridazinone nucleus is recognized as a significant pharmacophore, and its derivatives are actively investigated as lead compounds in the development of new therapeutic agents for a multitude of diseases. nih.govmdpi.com This is due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. eurekaselect.comsarpublication.com

Anti-inflammatory and Analgesic Agents: Pyridazinone derivatives are attractive scaffolds for designing novel anti-inflammatory and analgesic drugs. acs.org They have been shown to target several key enzymes and receptors involved in the inflammatory cascade. For instance, various analogues have been developed as inhibitors of cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and c-Jun N-terminal kinase 2 (JNK2), all of which are crucial mediators of inflammation. nih.govnih.govresearchgate.netnih.gov A series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues were synthesized, with the optimal compound, J27, showing potent anti-inflammatory activity by decreasing the release of TNF-α and IL-6 through the NF-κB/MAPK pathway by targeting JNK2. nih.gov This compound demonstrated significant protective effects in animal models of acute lung injury and sepsis. nih.gov

Anticancer Agents: The pyridazinone structure is a key component in the design of novel anticancer agents. Researchers have developed pyridazinone-based diarylurea derivatives that act as surrogates for existing cancer drugs like sorafenib. nih.gov These compounds have been screened for their activity against a panel of 60 human cancer cell lines, with some showing significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), and colon cancer. nih.gov Mechanistic studies revealed that these compounds can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, and induce cell cycle arrest and apoptosis by modulating the expression of genes like p53 and Bcl-2. nih.gov Other studies have focused on creating dual inhibitors, such as pyridazinone-based compounds that target both Poly (ADP-ribose) polymerase 7 (PARP7) and histone deacetylases (HDACs), showing a promising strategy for cancer therapy. acs.org

Antiparasitic Agents: In the search for new treatments for parasitic infections like Chagas disease, pyridazinone analogues have been identified as potent inhibitors of the Trypanosoma cruzi proteasome. nih.gov Starting from a screening hit, medicinal chemists have optimized the pyridazinone scaffold to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org Cryo-electron microscopy has been used to obtain co-structures of these inhibitors bound to the proteasome, providing crucial insights for structure-guided design and optimization. nih.govacs.org

Other Therapeutic Areas: The versatility of the pyridazinone scaffold extends to other areas. Analogues have been developed as selective monoamine oxidase B (MAO-B) inhibitors, which are therapeutic prospects for neurodegenerative diseases like Parkinson's disease. acs.orgnih.gov Furthermore, their ability to act as N-formyl peptide receptor (FPR) agonists makes them interesting for modulating immune responses. nih.govnih.gov

Table 1: Examples of Biological Targets for Pyridazinone-Based Lead Compounds

| Therapeutic Area | Biological Target | Example Compound Class | Reference |

|---|---|---|---|

| Inflammation | Cyclooxygenase 2 (COX-2) | Pyrrolo[3,4-d]pyridazinone derivatives | nih.gov |

| Inflammation | Phosphodiesterase 4 (PDE4) | Pyridazinone derivatives with indole (B1671886) moiety | nih.gov |

| Inflammation/Sepsis | c-Jun N-terminal kinase 2 (JNK2) | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylates | nih.gov |

| Cancer | VEGFR-2 | Pyridazinone-based diarylurea derivatives | nih.gov |

| Cancer | PARP7/HDACs | Pyridazinone-based dual inhibitors | acs.org |

| Chagas Disease | Trypanosoma cruzi Proteasome | Functionalized pyridazinones | nih.govacs.org |

| Neurodegeneration | Monoamine Oxidase B (MAO-B) | Pyridazinone derivatives with benzalhydrazone substitution | nih.gov |

| Agrochemicals | Protoporphyrinogen (B1215707) IX oxidase (PPO) | Pyridazinone-based PPO inhibitors | nih.govresearchgate.net |

Synthetic Intermediates in the Preparation of Complex Organic Molecules

Ethyl 6-oxo-3H-pyridazine-3-carboxylate and its analogues are valuable synthetic intermediates for the construction of more complex, often fused, heterocyclic systems. The inherent reactivity of the pyridazinone ring allows for a variety of chemical transformations, making it a versatile starting point for organic synthesis. semanticscholar.org

One prominent application is in the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.govnih.gov These fused bicyclic systems are of interest due to their own potential biological activities. A common strategy involves a 1,3-dipolar cycloaddition reaction. For example, mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)-pyridazinone acid precursors, can react with dipolarophiles like methyl or ethyl propiolate to yield pyrrolo[1,2-b]pyridazines. nih.govnih.gov The starting pyridazinone acids are themselves prepared by hydrolysis of the corresponding esters, such as this compound analogues. nih.govnih.gov

The pyridazinone scaffold also serves as a precursor for other fused systems like pyridopyridazines. For instance, a 4-methyl-3-cyano-pyridine-2,6-dione can undergo azo coupling, followed by a one-pot conversion with dimethyl formamide (B127407) dimethylacetal (DMFDMA) and subsequent cyclocondensation to afford a pyridopyridazine-6,8-dione derivative. Similarly, pyridazinone derivatives can be used to synthesize pyridazinotriazines. nih.gov A hydrazinopyridazine, prepared from a 3-chloropyridazine (B74176) derivative, can be reacted with various reagents to afford the fused triazine ring system. nih.gov

These examples highlight the role of pyridazinone carboxylates as key building blocks, providing access to a wide range of complex heterocyclic structures that are often targets for drug discovery programs and materials science. semanticscholar.orgnih.gov

Table 2: Fused Heterocyclic Systems Synthesized from Pyridazinone Intermediates

| Starting Intermediate Type | Reagents/Reaction Type | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 3(2H)-Pyridazinone-butanoic acid | Acetic anhydride, methyl/ethyl propiolate (1,3-dipolar cycloaddition) | Pyrrolo[1,2-b]pyridazine | nih.govnih.gov |

| 3-Chloropyridazine derivative | Hydrazine (B178648) hydrate (B1144303), then acetic anhydride/aldehydes | Pyridazinotriazine | nih.gov |

| 4-Methyl-3-cyano-pyridine-2,6-dione | Phenyldiazonium salt, then DMFDMA (cyclocondensation) | Pyrido[3,4-c]pyridazine-6,8-dione | |

| 4-(2-nitrophenyl)-pyridazine-3-carboxylate ester | Iron in acetic acid (reductive cyclization) | Pyridazoquinolinone |

Tools for Biochemical and Mechanistic Studies

Beyond their role as potential drugs, pyridazinone derivatives, including analogues of this compound, serve as valuable chemical tools for probing biological systems and elucidating reaction mechanisms. Their ability to selectively interact with specific enzymes and receptors allows researchers to study the function and structure of these biomolecules.

Enzyme Inhibition and Mechanistic Probes: Pyridazinone analogues are widely used as inhibitors to study the mechanism of various enzymes. For example, in the field of agrochemicals, they are used to investigate protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis. nih.govnih.govlsuagcenter.comwikipedia.orgucanr.edu By inhibiting PPO, these compounds cause the accumulation of its substrate, which leads to the formation of photosensitizing molecules, providing a clear mechanistic pathway for their herbicidal action. lsuagcenter.com This allows for detailed structure-activity relationship (SAR) studies and the rational design of more potent and selective herbicides. nih.govnih.gov Similarly, pyridazinone derivatives that inhibit phosphodiesterase 4 (PDE4) are used to understand the role of this enzyme in inflammatory signaling. nih.govrsc.orgsamipubco.com Studies with these inhibitors have helped to elucidate the structural requirements for binding to different PDE4 isoforms and how this binding modulates the intracellular levels of the second messenger cAMP. nih.govrsc.org

Receptor Ligands for Pathway Elucidation: The pyridazinone scaffold has been instrumental in developing ligands for the N-formyl peptide receptors (FPRs), a family of G-protein coupled receptors involved in inflammation. nih.govnih.govsemanticscholar.org By synthesizing a library of pyridazinone derivatives with varying substituents, researchers can systematically probe the ligand-binding pockets of FPR1, FPR2, and FPR3. nih.gov This has led to the identification of selective agonists for each receptor subtype, as well as dual and mixed agonists. nih.gov These tool compounds are crucial for studying the distinct and overlapping roles of each FPR in modulating immune cell activity and inflammatory pathways, helping to dissect complex biological signaling networks. nih.govsemanticscholar.org

Probes for Bioimaging: The pyridazinone core can be modified to create probes for biological imaging. Fluorinated pyridazinone analogues have been synthesized and radiolabeled with Fluorine-18 to create potential tracers for Positron Emission Tomography (PET). nih.gov These radiotracers are designed to target specific enzymes, such as mitochondrial complex 1 (MC1), which is abundant in cardiac tissue. nih.gov By studying the tissue distribution of these tracers in animal models, researchers can assess their potential for non-invasively imaging myocardial function and diagnosing cardiac conditions. nih.gov This application demonstrates how the pyridazinone structure can be adapted into a sophisticated tool for in vivo biochemical studies.

Ligands in Coordination Chemistry for Metal Complex Formation

The pyridazine (B1198779) ring, with its adjacent nitrogen atoms, possesses excellent coordinating properties, making its derivatives, including those related to this compound, effective ligands for the formation of metal complexes. researchgate.net The lone pair of electrons on the nitrogen atoms can be donated to a metal center, forming stable coordination compounds. nih.gov This area of research explores the synthesis, structure, and potential applications of these metal complexes, which can range from catalysis to materials science and even new therapeutic agents. eurekaselect.com

Pyridazine-based ligands have been shown to form complexes with a variety of first-row transition metals, including copper(II), nickel(II), cobalt(II), iron(II), and manganese(II). eurekaselect.comresearchgate.net The coordination mode can vary depending on the specific ligand structure and the metal ion. For example, pyridazine itself can act as a bidentate ligand, bridging two metal centers, or as a monodentate ligand. The presence of other functional groups on the pyridazine ring, such as carbonyls, thioethers, or hydrazones, can lead to polydentate ligands that form chelate rings with the metal ion, enhancing the stability of the complex. researchgate.net

For instance, tridentate pyridazine ligands with pyridyl hydrazone substituents have been synthesized and shown to react with transition metal nitrates to yield octahedral complexes. researchgate.net Spectroscopic and X-ray diffraction studies have confirmed the coordination of the pyridazine and pyridine (B92270) nitrogen atoms to the metal center. researchgate.net Similarly, pyrazine (B50134) derivatives, which are structurally related to pyridazines, have been used to create coordination compounds with Mn(II), Fe(III), Co(II), and Ni(II), where the ligand binds in a bidentate fashion through an azomethine nitrogen and a ring nitrogen. eurekaselect.com These complexes have been investigated for their potential biological activities, including antibacterial, antifungal, and anticancer properties. eurekaselect.com

While direct studies on this compound as a ligand are not extensively reported, the established chemistry of the pyridazine family indicates its potential to act as a versatile ligand in coordination chemistry.

Contributions to Methodological Advancements in Heterocyclic Synthesis

The development of new and efficient methods for constructing heterocyclic rings is a cornerstone of organic chemistry, driven by the demand for novel molecules in medicine and materials science. epa.gov this compound and its analogues are not only synthetic targets themselves but are also central to the development of new synthetic methodologies for the pyridazine class of heterocycles. nih.govnih.gov

Several strategies have been developed for the synthesis of the pyridazine core. A common and fundamental approach is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. nih.gov More advanced methods aim to improve efficiency, yield, and substrate scope. For example, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines. nih.gov

Inverse electron demand Diels-Alder reactions represent another powerful tool. The reaction between s-tetrazines and silyl (B83357) enol ethers, mediated by a Lewis acid, allows for the regiocontrolled synthesis of highly functionalized pyridazines. nih.gov Similarly, the reaction of 1,2,3-triazines with ynamines provides a regioselective pathway to pyridazine derivatives under neutral conditions. nih.gov

Recent innovations include one-pot, multi-step processes. For instance, a phosphine-catalyzed Rauhut-Currier reaction followed by a Diels-Alder reaction and deprotection has been used to prepare tetrasubstituted 1,6-dihydropyridazines. nih.gov Another novel approach involves a [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, to afford trisubstituted pyridazines. nih.gov These methodological advancements, often utilizing or leading to structures related to this compound, expand the toolkit available to chemists for creating diverse libraries of heterocyclic compounds for further research. nih.govsemanticscholar.org

Future Perspectives and Emerging Research Directions

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of pyridazine (B1198779) derivatives is an area of continuous development, with a growing emphasis on green chemistry principles to reduce environmental impact. dokumen.pub Traditional methods often require harsh conditions, but modern research is paving the way for more sustainable protocols that can be applied to the synthesis of ethyl 6-oxo-3H-pyridazine-3-carboxylate and its precursors.

Future synthetic strategies are expected to focus on several key innovations:

Use of Greener Solvents and Catalysts: Research has demonstrated the efficacy of using ionic liquids as reaction media for pyridazine synthesis, which can significantly reduce reaction times and increase yields compared to conventional volatile organic solvents. sarpublication.com The development of protocols using water as a solvent is another promising direction. chem960.com Furthermore, the use of inexpensive and efficient catalysts, such as triethanolamine, represents a move towards more sustainable chemical production. researchgate.net

Energy-Efficient Reaction Conditions: Microwave-assisted synthesis is a powerful tool for accelerating organic reactions, and its application to the synthesis of pyridazinone derivatives has been reported. dokumen.pub This technique, along with ultrasonic irradiation, offers a way to reduce energy consumption and often leads to cleaner reactions with higher yields. researchgate.net

Metal-Free Reactions: To circumvent the use of potentially toxic and expensive heavy metal catalysts, metal-free synthetic routes are being actively explored. googleapis.com For instance, aza-Diels-Alder reactions under neutral, metal-free conditions provide a direct and highly regioselective pathway to functionalized pyridazines. nih.gov Such methodologies could be adapted for the large-scale, environmentally friendly production of the target compound.

Identification of Novel Biological Targets through High-Throughput Screening (non-clinical)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against a multitude of biological targets. rsc.org The pyridazinone scaffold, including this compound, is a prime candidate for such screening campaigns to uncover novel, non-clinical biological activities.

Emerging research directions in this area include:

Inverse Virtual Screening (iVS): Before committing to expensive wet-lab screening, computational iVS can be employed to screen a library of pyridazinone analogues against thousands of protein binding sites. mdpi.com This approach can identify and prioritize potential biological targets. For example, an in-silico study on a pyridazinone library suggested aspartate aminotransferase as a potential repurposed target, demonstrating the power of this method to generate new hypotheses. nih.govmdpi.com

Phenotypic and Target-Based Screening: Libraries of pyridazinone derivatives can be tested in both target-based and phenotypic screens. nih.gov For instance, screening a library of pyridazinones and related structures for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity successfully identified compounds with anti-inflammatory properties. researchgate.net A similar approach could reveal unexpected activities for this compound derivatives in areas like neuroinflammation or metabolic disease.

Exploring Diverse Target Classes: The pyridazinone core has shown activity against a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. nih.govresearchgate.net Future HTS campaigns should therefore be broad in scope, testing against diverse panels of human proteins to maximize the chances of identifying novel and potent biological activities. For example, pyridazinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B) and formyl peptide receptors (FPRs), highlighting the scaffold's versatility. nih.gov

Advanced Computational Modeling for Precise Structure-Function Relationships

Computational modeling has become an indispensable tool for understanding how molecules like this compound interact with biological targets at an atomic level. These in-silico methods guide the rational design of more potent and selective compounds.

Key computational approaches for future research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies have been successfully used to provide insights into the binding modes of pyridazinone-based diarylurea derivatives within the VEGFR-2 enzyme active site and to explain the tubulin polymerization inhibition activity of other analogues. researchgate.net Such studies can elucidate key hydrogen bonds and hydrophobic interactions, guiding further optimization.

Pharmacophore Modeling: By analyzing a set of active compounds, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for biological activity. This approach has been used to rationalize the structure-activity relationships of pyridazinone derivatives with affinity for adrenoceptors.

The table below summarizes some computational methods that have been applied to the pyridazinone scaffold, which could be leveraged for future studies on this compound.

| Computational Method | Application Example | Reference |

| Molecular Docking | Elucidating the binding mode of pyridazinone derivatives in the VEGFR-2 kinase domain. | researchgate.net |

| Molecular Docking | Investigating the fit of pyridazinone analogues into the colchicine (B1669291) binding site of tubulin. | |

| Pharmacophore Modeling | Generating a model for α1-adrenoceptor antagonists based on pyridazinone structures. | |

| SAR Classification Models | Correlating chemical structure with anti-inflammatory activity in a library of pyridazinones. | researchgate.net |

Design of Next-Generation Pyridazine-3-carboxylate Analogues with Enhanced Selectivity

Building on the insights from HTS and computational modeling, the rational design of next-generation analogues of this compound is a key future direction. The goal is to create new chemical entities with enhanced potency and, crucially, improved selectivity for their biological targets to minimize off-target effects.

Strategies for designing these advanced analogues include:

Structure-Based Design: Using the crystal structure or a homology model of a target protein, new analogues can be designed to form more optimal interactions. This approach has been used to develop potent inhibitors of various kinases by modifying the pyridazinone scaffold.

Scaffold Hopping and Bioisosterism: These medicinal chemistry strategies involve replacing the core scaffold or specific functional groups with alternatives that retain or improve biological activity while modifying other properties like selectivity or metabolic stability. The design of selective CB2 receptor agonists has been achieved using these principles on pyridazine-3-carboxamides. researchgate.net

Functional Group Modification: The this compound structure offers multiple points for chemical modification. The nitrogen at the 2-position, and the carbons at the 4- and 5-positions can be functionalized with different chemical moieties to explore the SAR and tune the selectivity of the compounds for specific biological targets. For instance, new pyridazinone derivatives designed as selective COX-2 inhibitors have been synthesized by modifying these positions.

The following table illustrates hypothetical design strategies for creating next-generation analogues based on the this compound core.

| Modification Site | Design Strategy | Potential Outcome |

| N-2 Position | Introduction of various aryl or alkyl groups. | Modulate binding affinity and selectivity for kinase or GPCR targets. |

| C-4 Position | Substitution with different aryl or heterocyclic rings. | Enhance potency and explore new interactions within a target's binding pocket. |

| C-5 Position | Functionalization with small substituents. | Fine-tune electronic properties and solubility. |

| Carboxylate Group | Conversion to amides, hydrazides, or other bioisosteres. | Improve cell permeability and introduce new hydrogen bonding interactions. |

Exploration of New Application Avenues in Material Science or Agrochemicals (non-clinical)

While the primary focus for pyridazinone derivatives has been in pharmaceuticals, the unique chemical properties of the scaffold, including the one present in this compound, open up possibilities in other scientific domains such as material science and agrochemicals.

Agrochemicals: Pyridazine derivatives have been reported to exhibit a range of useful effects in agriculture, including herbicidal and plant growth regulating activities. sarpublication.com The this compound core could serve as a starting point for developing new, effective, and potentially more environmentally benign agrochemicals. Further screening of analogues for these properties is a promising, yet underexplored, area of research.

Material Science: The pyridazine ring, with its two adjacent nitrogen atoms and a carbonyl group, is an excellent candidate for use as a ligand in coordination chemistry. These nitrogen and oxygen atoms can coordinate with metal ions to form stable metal complexes or coordination polymers. mdpi.com Such materials could have interesting catalytic, magnetic, or optical properties. The ability of certain pyridazinone derivatives to act as tubulin polymerization inhibitors also suggests a potential, albeit speculative, role in influencing polymerization processes to create novel functional polymers. The polyfunctional nature of pyridazines makes them attractive building blocks for the development of new functional materials.

The exploration of these non-clinical applications represents a frontier in pyridazinone chemistry, offering the potential to expand the utility of this versatile heterocyclic system far beyond its traditional role in drug discovery.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Derivative | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | 2-Amino-2-thiazoline + Tricarbonyl | Ethanol, reflux | 65-75% | |

| Pyridazine-carboxylic acid | Methyl ester precursor + LiOH | THF/H₂O, rt | 52% |

How can X-ray diffraction (XRD) resolve structural ambiguities in this compound derivatives?

Basic Research Question

XRD is critical for confirming the spatial configuration of heterocyclic esters. For instance, XRD analysis of ethyl 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed a planar thiazole ring fused to a non-planar pyrimidine moiety, with intramolecular hydrogen bonds stabilizing the structure . Similarly, single-crystal studies of ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine-7-carboxylate confirmed Z-configuration and dihedral angles (mean C–C = 0.005 Å, R factor = 0.054) .

Methodological Steps:

Crystallization: Use slow evaporation in ethanol/water mixtures.

Data Collection: Employ Cu-Kα radiation (λ = 1.54178 Å) at 298 K.

Refinement: Software like SHELXL for disorder resolution .

How can computational reaction path search methods optimize synthesis of these derivatives?

Advanced Research Question

Computational tools (e.g., quantum chemical calculations) predict optimal reaction pathways. The ICReDD approach combines quantum mechanics with information science to screen conditions, reducing trial-and-error experimentation. For example, reaction path searches for cyclization steps can identify transition states and byproduct formation risks, enabling selection of catalysts (e.g., BF₃·Et₂O) or solvents (DMF vs. ethanol) to maximize yield .

Implementation Workflow:

Pathway Simulation: Use Gaussian or ORCA for transition state analysis.

Data Mining: Extract experimental parameters (e.g., temperature, solvent polarity) from literature .

Feedback Loop: Integrate experimental results (e.g., failed reactions) to refine computational models .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Discrepancies between NMR, MS, and XRD data often arise from dynamic effects (e.g., tautomerism) or impurities. For example, in ethyl 7-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, NMR may show broad peaks due to keto-enol tautomerism, while XRD definitively assigns the keto form .

Resolution Protocol:

Cross-Validation: Compare MS ([M+H]+ = 271.05 ) with calculated exact mass.

Variable-Temperature NMR: Identify tautomeric equilibria (e.g., −40°C to freeze rotamers).

DEPT/HSQC NMR: Assign quaternary carbons and resolve overlapping signals .

What experimental precautions are critical for handling this compound in multi-step syntheses?

Q. Methodological Guidance

- Protective Measures: Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure .

- Waste Management: Segregate halogenated byproducts (e.g., from chlorobenzylidene derivatives ) for professional disposal.

- Moisture Sensitivity: Store esters under inert gas (N₂/Ar) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten